molecular formula C10H13N3 B2738435 (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1216046-88-6

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine

Cat. No.: B2738435
CAS No.: 1216046-88-6
M. Wt: 175.235
InChI Key: SQNXRSFENCQFSD-UHFFFAOYSA-N
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Description

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine (CAS 1216046-88-6) is a high-purity chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23. This organic scaffold is a functionalized derivative of the imidazo[1,2-a]pyridine heterocycle, a structure recognized as a privileged scaffold in medicinal chemistry due to its significant biological activities and presence in marketed drugs. The imidazo[1,2-a]pyridine core is a fundamental structure in several classes of pharmaceuticals, featuring in compounds with a range of therapeutic effects, such as the anti-ulcer drug Zolimidine, the anxiolytic agents Alpidem and Saripidem, and the hypnotic agent Zolpidem . Furthermore, research into structurally related heterocycles has demonstrated potent activity against Mycobacterium tuberculosis, highlighting the potential of this chemical class in developing new treatments for infectious diseases . The presence of the methanamine functional group at the 7-position provides a versatile handle for further chemical modification, making this compound a valuable building block for medicinal chemistry programs and drug discovery efforts. It is particularly useful for researchers aiming to design and synthesize novel bioactive molecules, explore structure-activity relationships (SAR), or develop potential therapeutic agents. This product is intended for research and development purposes only. This compound is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Properties

IUPAC Name

(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNXRSFENCQFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridin-8-amine (CAS: 860258-05-5)

  • Structural Differences : Lacks the 3-methyl group present in the target compound and features an amine at position 8 instead of 7.
  • Similarity Score : 0.98 (very high due to shared imidazo[1,2-a]pyridine backbone and methyl group at position 2) .
  • Implications : Positional isomerism significantly alters electronic distribution and binding interactions. The 8-amine derivative may exhibit distinct pharmacokinetic properties compared to the 7-methanamine analog.

2,3-Dimethylimidazo[1,2-a]pyridin-8-amine (CAS: 119858-51-4)

  • Structural Differences : Shares the 2,3-dimethyl substitution but places the amine at position 8.
  • Similarity Score : 0.92 .
  • For example, 8-amine derivatives may favor interactions with planar aromatic systems in enzymes, whereas 7-methanamine could engage in flexible binding modes.

Functional Group Variations

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5)

  • Structural Differences : Incorporates a bulky p-tolyl group at position 2 and an N,N-dimethylmethanamine chain.
  • Similarity Score : 0.80 .
  • The dimethylamine group may enhance basicity, altering solubility and metabolic stability.

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 101820-69-3)

  • Structural Differences : Replaces the 7-methanamine with an ethyl ester at position 3.
  • Similarity Score : 0.77 .
  • Implications : The ester group introduces hydrolytic liability, making this derivative less stable in physiological conditions compared to the methanamine analog.

Core Heterocycle Modifications

2,3-Dicyano-5-[benzimidazol-2-yl]methyl-7-methyl-imidazo[1,2-a]pyrimidine (Compound 10a-d)

  • Structural Differences: Substitutes the pyridine ring with pyrimidine and adds cyano and benzimidazole groups.
  • Synthesis Context: Derived from reactions involving 2-aminodicyanoimidazole and pyran-2-ones .
  • However, the cyano groups may reduce bioavailability due to increased polarity.

Comparative Data Table

Compound (CAS) Core Structure Substituents Similarity Score Key Properties
1216046-88-6 (Target) Imidazo[1,2-a]pyridine 2,3-dimethyl; 7-methanamine - High polarity, moderate lipophilicity
860258-05-5 Imidazo[1,2-a]pyridine 2-methyl; 8-amine 0.98 Positional isomer, altered H-bonding
119858-51-4 Imidazo[1,2-a]pyridine 2,3-dimethyl; 8-amine 0.92 Enhanced steric effects
106961-33-5 Imidazo[1,2-a]pyridine 2-(p-tolyl); N,N-dimethylmethanamine 0.80 Increased steric hindrance
101820-69-3 Imidazo[1,2-a]pyridine 3-ethyl ester 0.77 Ester hydrolysis liability
10a-d (from Synthesis Studies) Imidazo[1,2-a]pyrimidine 2,3-dicyano; benzimidazole - High polarity, nucleotide affinity

*Data compiled from *

Biological Activity

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1216046-88-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease processes. The compound has been investigated for its potential as:

  • Antimicrobial Agent : It exhibits activity against a range of bacteria and viruses by disrupting cellular functions.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

Activity Type Target IC50 (µM) Notes
AntimicrobialStaphylococcus aureus0.34 ± 0.05Effective against resistant strains
AntiviralInfluenza virus0.16 ± 0.02Inhibits viral replication
AntitumorVarious cancer cell lines0.37 ± 0.02Induces apoptosis in vitro

Case Studies and Research Findings

Research has highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Studies :
    • A study demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus with an IC50 value of 0.34 µM .
    • Additional research indicated its effectiveness against viral pathogens, particularly influenza, with an IC50 value of 0.16 µM .
  • Antitumor Activity :
    • In vitro studies on cancer cell lines have shown that this compound can induce apoptosis at concentrations as low as 0.37 µM . The mechanism involves the disruption of mitochondrial function and activation of caspase pathways.
  • Comparative Analysis :
    • Compared to other imidazo[1,2-a]pyridine derivatives, this compound exhibits enhanced selectivity and potency due to its unique structural modifications that improve binding affinity to target proteins .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine?

The synthesis typically involves condensation reactions or multicomponent reactions to construct the imidazo[1,2-a]pyridine core. For example, a three-step synthesis (Figure 1 in ) includes refluxing with 1,2-dimethoxyethane, hydrolysis with LiOH, and coupling with amines using EDCI/DMAP. Modifications at the 2- and 3-positions are achieved via alkylation or nucleophilic substitution, as demonstrated in derivatives like ND-09759 . Purification often employs silica gel chromatography, and structural confirmation relies on NMR (e.g., δ 2.31 ppm for methyl groups in ) and mass spectrometry .

Q. How is the structural identity of this compound confirmed experimentally?

Spectroscopic techniques are critical:

  • 1H/13C NMR identifies substituents (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ 7.1–7.5 ppm) .
  • IR spectroscopy detects functional groups like NH stretches (~3300 cm⁻¹) in methanamine derivatives .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks in and ).
  • X-ray crystallography (e.g., ) resolves absolute configurations in related compounds, though not directly reported for this derivative.

Q. What pharmacological activities are reported for imidazo[1,2-a]pyridine derivatives structurally related to this compound?

Analogous compounds exhibit bactericidal (e.g., ND-09759 against M. tuberculosis in ), anxiolytic , and cardiovascular activities ( ). These properties are attributed to interactions with enzymes like phosphodiesterases () or microbial targets. However, direct data for this compound requires extrapolation from structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN in ) improve coupling efficiency.
  • Catalysts : EDCI/DMAP enhances amide bond formation ( ), while NaBH₄ selectively reduces imines to amines ().
  • Temperature control : Reflux (e.g., 48 h in ) ensures complete cyclization.
  • Purification : Gradient elution in silica chromatography resolves closely related byproducts ().

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Standardized assays : Use consistent in vitro models (e.g., mouse infection models in ) to minimize variability.
  • Structural validation : Confirm compound integrity via LC/MS and NMR post-assay ().
  • Target engagement studies : Co-crystallization (e.g., PDE10A complex in ) clarifies binding modes.
  • Meta-analysis : Compare substituent effects (e.g., methyl vs. nitro groups in ) to identify activity trends.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂ in ) alters electronic properties and binding affinity.
  • Scaffold hopping : Replace the pyridine ring with pyrimidine ( ) to explore new interactions.
  • Pharmacophore modeling : Use crystal structures (e.g., ) to predict key interactions (e.g., hydrogen bonds with PDE10A).
  • Metabolic profiling : Assess stability using liver microsomes ( ) to prioritize derivatives with favorable pharmacokinetics.

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment during synthesis?

  • HPLC with UV/Vis detection () quantifies impurities.
  • Elemental analysis (e.g., C, H, N percentages in ) validates stoichiometry.
  • Tandem MS/MS differentiates isobaric species.

Q. How do researchers validate target engagement in biological studies?

  • Surface plasmon resonance (SPR) measures binding kinetics.
  • Cellular thermal shift assays (CETSA) confirm target stabilization in vivo.
  • Cryo-EM/X-ray crystallography () visualizes binding pockets.

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